molecular formula C28H23F3N2O3 B1192799 GS-563253

GS-563253

Cat. No.: B1192799
M. Wt: 492.5
InChI Key: GIBHXFOSNNAJJM-BVZFJXPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-563253 (also referred to as HCV infectivity inhibitor 1, HCV II-1) is a novel small-molecule antiviral compound developed to target hepatitis C virus (HCV). It belongs to the substituted tetrahydroquinoline class and exhibits potent activity against HCV genotypes 1 and 2, with low-nanomolar 50% effective concentrations (EC50) . Unlike direct-acting antivirals (DAAs) that inhibit viral replication, this compound acts as an infectivity inhibitor, targeting a late post-binding step in the HCV lifecycle. Its mechanism involves suppressing viral endosomal fusion by either locking the viral envelope in a pre-fusion state or inducing an incapable conformation for fusion, thereby preventing virion-cell membrane fusion . This unique mechanism positions this compound as a promising candidate for combination therapies, particularly when paired with replication inhibitors to prolong reductions in extracellular HCV .

Properties

Molecular Formula

C28H23F3N2O3

Molecular Weight

492.5

IUPAC Name

(4R,7S)-2,2,2-trifluoroethyl 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-[4,5'-biquinoline]-3-carboxylate

InChI

InChI=1S/C28H23F3N2O3/c1-16-24(27(35)36-15-28(29,30)31)25(20-9-5-11-21-19(20)10-6-12-32-21)26-22(33-16)13-18(14-23(26)34)17-7-3-2-4-8-17/h2-12,18,25,33H,13-15H2,1H3/t18-,25-/m0/s1

InChI Key

GIBHXFOSNNAJJM-BVZFJXPGSA-N

SMILES

O=C(C1=C(C)NC2=C(C(C[C@@H](C3=CC=CC=C3)C2)=O)[C@H]1C4=C5C=CC=NC5=CC=C4)OCC(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GS563253;  GS 563253;  GS-563253

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare GS-563253 with other HCV fusion inhibitors and entry-targeting compounds:

Table 1: Comparison of this compound with Similar HCV Inhibitors

Compound Class/Structure Mechanism of Action Target/Pathway EC50 (Genotype 1/2) Reference
This compound Substituted tetrahydroquinoline Locks viral envelope in pre-fusion state Endosomal fusion Low-nanomolar
Ferroquine Ferrochloroquine analog Perturbs cholesterol distribution, impairs fusion Lipid membranes Not reported
aUY11 Arabino-based rigid amphipathic Interacts with envelope lipids Lipid-envelope interaction Not reported
E2-derived peptide Synthetic peptide (E2 glycoprotein) Blocks CD81-E2 interaction Receptor binding Micromolar range
Curcumin Polyphenolic compound Inhibits viral entry via unclear mechanism Broad-spectrum entry High micromolar
Phenothiazines Tricyclic heterocycles Disrupt endosomal acidification pH-dependent fusion Not reported

Key Comparative Insights

Mechanistic Differentiation :

  • This compound uniquely targets the viral envelope conformation to block fusion, whereas ferroquine and aUY11 primarily disrupt lipid membranes or envelope lipids .
  • Unlike peptide-based inhibitors (e.g., E2-derived peptide), which block receptor binding, this compound acts post-binding, making it effective even after viral attachment .

Potency: this compound demonstrates low-nanomolar EC50 values against HCV genotypes 1 and 2, significantly outperforming curcumin (micromolar range) and E2-derived peptides .

Structural Advantages: As a small-molecule tetrahydroquinoline derivative, this compound offers better bioavailability and stability compared to peptide-based inhibitors (e.g., CD81-derived peptides) or amphipathic molecules like aUY11 .

Combination Potential: this compound’s fusion inhibition complements DAAs (e.g., NS5A inhibitors) and entry inhibitors (e.g., anti-CD81 monoclonal antibodies), enabling synergistic suppression of HCV in persistently infected cells .

Challenges and Limitations

  • Narrow Spectrum: this compound is selective for HCV genotypes 1 and 2, unlike broad-spectrum agents like curcumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GS-563253
Reactant of Route 2
GS-563253

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